

deep eutectic electrolyte DEE with lithium methacrylate

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Compound Focus: Lithium methacrylate

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Deep Eutectic Electrolyte Compositions and Properties

Composition	Type	Key Properties	Cell Performance	Ref.
PMMA-based (in-situ polymerized)	Solid-state elastomer electrolyte	Ionic conductivity: 0.497 mS cm ⁻¹ at 30°C	Stable cycling with high-voltage cathodes	[1]
PUA/PEGMA (UV-cured)	Deep Eutectic Gel Polymer Electrolyte (DEGPE)	Ionic conductivity: ~0.184 mS cm ⁻¹ , Linear scanning voltammetry: ~4.7 V, Li ⁺ transference number: 0.44	Li DEGPE Li sym. cell: >2300 h cycles; LFP DEGPE Li: 158 mAh g ⁻¹ , 94.9% capacity retention (200 cycles)	[2]
LiFSA:1,3-DMU (1:2)	Liquid Deep Eutectic Electrolyte	Electrochemical stability window: ~6.62 V, Non-flammable	Compatible with LTO and LFP cathodes, ~100% Coulombic efficiency (50 cycles)	[3]
Polyurea-based (P-TAEA)	DES-based polymer gel	Ionic conductivity: 0.52 mS cm ⁻¹	Excellent long-term cycling stability in LMBs	[4]

Composition	Type	Key Properties	Cell Performance	Ref.
Dual-salt (LiTFSI:LiDFOB:SN)	Dual-salt Deep Eutectic Solvent	Ionic conductivity: 4.23 mS cm ⁻¹ , Linear scanning voltammetry: >5.5 V, Li ⁺ transference number: 0.75	LCO Li cell: 111.5 mAh g ⁻¹ (4.45 V, 600 cycles, 0.5C)	[5]

Experimental Protocol: In-Situ Polymerized PMMA-Based Elastomeric Electrolyte

This protocol is adapted from the work of Yao et al. for preparing a high-conductivity, solid-state elastomeric electrolyte [1].

Materials and Precursor Preparation

- **Deep Eutectic Electrolyte (DEE):** Combine **succinonitrile (SN)** and **lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)** in a molar ratio of 2.16:1. Heat the mixture at 50–70 °C with stirring until a clear, homogeneous liquid is formed [1].
- **Monomer Solution:** Mix the prepared DEE with **methyl methacrylate (MMA) monomer**. The optimal molar ratio of DEE to MMA is 2.16:1. Add a thermal radical initiator (e.g., azobisisobutyronitrile, AIBN) [1].

In-Situ Polymerization and Cell Assembly

- **Injection and Sealing:** Inject the precursor solution (DEE + MMA + initiator) into a pre-assembled battery cell (e.g., Li|separator|cathode) in an argon-filled glove box.
- **Polymerization:** Seal the cell and transfer it to an oven. The polymerization is typically carried out at 60–70 °C for several hours to form the poly(methyl methacrylate) (PMMA)-based elastomeric electrolyte directly between the electrodes [1].

Characterization and Electrochemical Testing

- **Ionic Conductivity:** Measure using electrochemical impedance spectroscopy (EIS). A conductivity of 0.497 mS cm^{-1} at 30°C is expected [1].
- **Interface Stability:** Analyze the Li^+ transfer and Solid Electrolyte Interphase (SEI) formation using cyclic voltammetry and long-term cycling tests.
- **Material Characterization:** Use techniques like scanning electron microscopy (SEM), small-angle X-ray scattering (SAXS), and Raman spectroscopy to elucidate the "polymer-in-salt" structure and ion transport pathways [1].

Experimental Protocol: Solvent-Free UV Curing for Deep Eutectic Gel Polymer Electrolyte

This protocol is based on the work of Sun et al. for fabricating a non-flammable gel polymer electrolyte [2].

Synthesis of Deep Eutectic Solvent (DES) and Formulation

- **DES Preparation:** Combine **N-methylacetamide (NMA)** and **LiTFSI** in a molar ratio of 4:1. Stir at room temperature until a clear, colorless liquid forms [2].
- **Electrolyte Formulation:** Mix the following components to create a homogeneous precursor:
 - **DES** (as the primary ion-conducting medium)
 - **Polyurethane diacrylate (PUA)** (as the cross-linking agent)
 - **Poly(ethylene glycol) methacrylate (PEGMA)** (as a linear side chain polymer)
 - **Additives:** 0.5 M **LiNO₃** and 0.5 M **LiBOB** to enhance SEI stability.
 - **Photoinitiator:** 2-hydroxy-2-methylpropiophenone (TPO) [2].

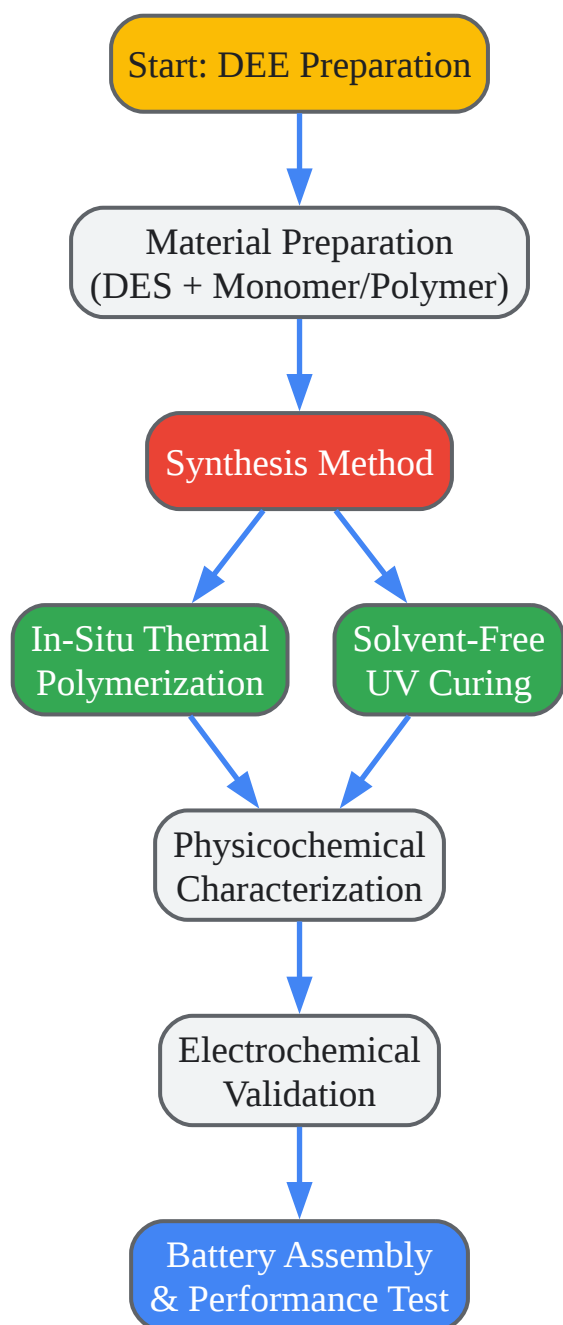
UV Curing Process

- **Casting:** Pour the precursor solution onto a glass plate or directly cast it onto an electrode.
- **Polymerization:** Place the cast film in a UV curing chamber with a nitrogen atmosphere. Irradiate with a UV lamp (wavelength $\sim 365 \text{ nm}$, intensity $\sim 10 \text{ mW/cm}^2$) for 1-5 minutes to form a cross-linked, self-standing gel film [2].

Electrolyte Validation and Cell Testing

- **Physical Properties:** Confirm the formation of the cross-linked network by FTIR spectroscopy. Test mechanical properties by tensile strength measurements.
- **Electrochemical Validation:**
 - **Ionic Conductivity:** $\sim 1.84 \times 10^{-4} \text{ S cm}^{-1}$ via EIS.
 - **Linear scanning voltammetry:** Up to 4.7 V vs. Li⁺/Li.
 - **Li⁺ Transference Number:** ~ 0.44 via DC polarization method [2].
- **Cell Performance:** Assemble Li|DEGPE|LiFePO₄ cells and test cycling performance at various C-rates. Expect an initial discharge capacity of **158.0 ± 5 mAh g⁻¹** with **94.9 ± 0.8% capacity retention after 200 cycles** [2].

The following workflow diagram illustrates the preparation and characterization process for DEEs:



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Key Technical Considerations for DEE Development

- **Ionic Conductivity Enhancement:** The incorporation of Deep Eutectic Solvents (DES) into polymer matrices creates additional ion transport channels. Using a "polymer-in-salt" structure with a high concentration of LiTFSI can achieve conductivities close to 0.5 mS cm^{-1} [1] [4].

- **Interface Stability: In-situ polymerization** creates a perfectly adhered and continuous interface between the electrolyte and electrodes, which is crucial for stabilizing the lithium metal anode [1]. Additives like **LiNO₃** and **LiBOB** are effective in forming a stable SEI [2].
- **High-Voltage Operation:** Designing DES with components like **LiFSA** and **1,3-dimethylurea** can result in exceptionally wide electrochemical stability windows (>6.6 V), enabling compatibility with high-voltage cathode materials [3].
- **Safety and Processability:** DEEs are inherently **non-flammable**. **UV-curing** and **in-situ polymerization** are efficient, solvent-free manufacturing processes suitable for scaling up [2] [4].

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